2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-methylbenzamide
Overview
Description
2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-methylbenzamide is a complex organic compound that features a benzotriazole moiety, which is known for its stability and diverse applications in various fields. This compound is characterized by the presence of chloro and methoxy substituents, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-methoxyaniline with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate amide, which is then cyclized with sodium azide to introduce the benzotriazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituents can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: The benzotriazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for cyclization, triethylamine for base-catalyzed reactions, and various oxidizing or reducing agents such as potassium permanganate or sodium borohydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield amine or thiol derivatives, while oxidation can produce quinone-like structures .
Scientific Research Applications
2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, influencing enzymatic activities and protein functions. The chloro and methoxy substituents can modulate the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-chloro-N-(2-chloro-4-methylphenyl)acetamide
- 2-chloro-N-(4-chlorophenethyl)acetamide
- 2-chloro-N-(3-cyanophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-methylbenzamide is unique due to the presence of the benzotriazole ring, which imparts additional stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical properties .
Properties
IUPAC Name |
2-chloro-N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c1-12-3-6-15(16(22)9-12)21(28)24-13-4-7-18-19(10-13)26-27(25-18)14-5-8-20(29-2)17(23)11-14/h3-11H,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINQDEPVFOCYMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)OC)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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